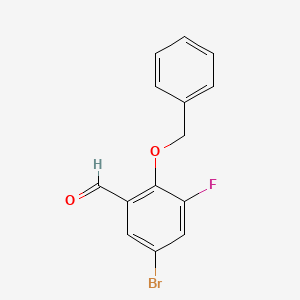

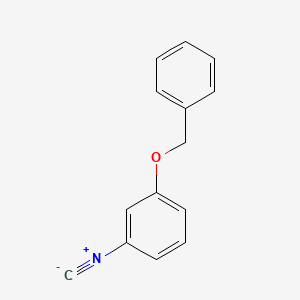

2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, fluorination, and benzyloxylation. Detailed synthetic pathways can be found in relevant literature .

3.

Molecular Structure Analysis

- Crystal Structure : The compound crystallizes in a monoclinic system with space group P21/n .

- Hirshfeld Surface Analysis : Computational studies have mapped the Hirshfeld surfaces, revealing atom pair close contacts and interaction types. This provides insights into intermolecular interactions .

8.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde plays a role in chemical synthesis and modification processes. The compound is involved in bromination reactions of benzaldehydes, leading to the formation of various bromobenzaldehydes with potential applications in medicinal and material chemistry. For example, bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, which is further converted into derivatives like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene (Otterlo et al., 2004). Similarly, selective ortho-bromination of substituted benzaldoximes has been utilized to synthesize substituted 2-bromobenzaldehydes, indicating the versatility of bromobenzaldehydes in chemical synthesis (Dubost et al., 2011).

Analytical Chemistry

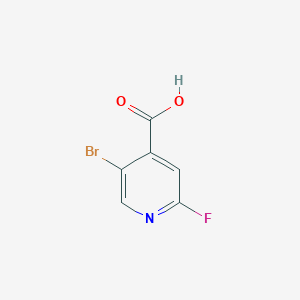

In the realm of analytical chemistry, 2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde is significant for the quality control and purity assessment of active pharmaceutical ingredients (APIs). The presence of regioisomer impurities in starting materials like 4-bromo-3-fluorobenzaldehyde poses challenges in API synthesis. Advanced analytical methods, such as gas chromatography, are developed to control these impurities, crucial for ensuring the safety and efficacy of pharmaceutical products (Shen et al., 2016).

Spectroscopic Analysis

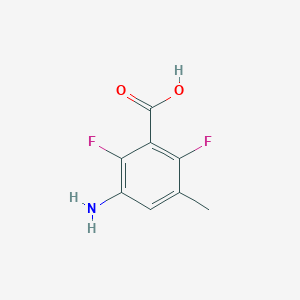

The compound and its derivatives have been subjects of spectroscopic studies to understand their structural and electronic properties. For instance, Fourier Transform Microwave Spectroscopic and ab initio studies have been conducted on rotamers of 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde, providing insights into their molecular structures and the effects of aldehyde group orientation on the benzene ring (Sun et al., 2018). Additionally, vibrational spectroscopy combined with ab initio/DFT electronic structure calculations has been used to investigate the properties of related compounds like 2-bromo-5-fluorobenzaldehyde, offering a detailed understanding of their vibrational modes and structural characteristics (Hiremath & Sundius, 2009).

Synthetic Applications in Medicinal Chemistry

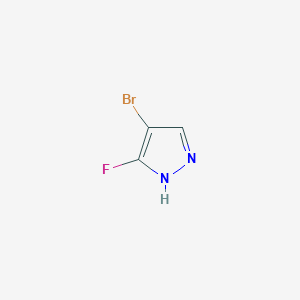

2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde is a precursor in the synthesis of complex molecules with potential biological and medicinal applications. The compound has been used in the synthesis of fluorinated 1,5 – Benzothiazepines and Pyrazolines, which are of interest due to their potential pharmaceutical properties (Jagadhani et al., 2015). Furthermore, its derivatives have been tested against cancer cell lines, providing a foundation for the development of novel anticancer agents (Lin et al., 2005).

Orientations Futures

: Bakheit, A. H., Abuelizz, H. A., & Al-Salahi, R. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals, 13(10), 1410. DOI: 10.3390/cryst13101410

Propriétés

IUPAC Name |

5-bromo-3-fluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUGACPNEXNCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

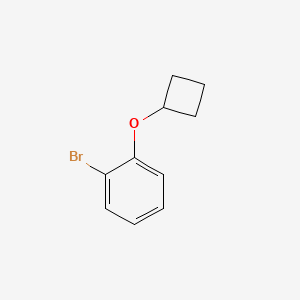

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)